5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-
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Overview
Description
5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- is a heterocyclic compound that features an oxazolone ring substituted with a difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- typically involves the reaction of 2,5-difluorobenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the difluorophenyl ring.
Scientific Research Applications
5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-methylpyridine: This compound shares the difluorophenyl group and has similar applications in materials science and medicinal chemistry.
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: Another compound with a difluorophenyl group, known for its anti-inflammatory and antimicrobial activities.
Uniqueness
5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- is unique due to its oxazolone ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBRLXDFVOOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=C(C=CC(=C2)F)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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